3-Propanamidopropanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

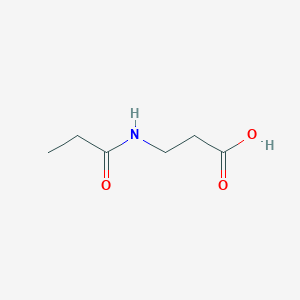

3-Propanamidopropanoic acid is an organic compound with the molecular formula C6H11NO3 It is a derivative of propanoic acid, featuring an amide group attached to the third carbon of the propanoic acid chain

作用机制

Target of Action

The primary targets of 3-Propanamidopropanoic acid are currently unknown . It is a small molecule and belongs to the class of organic compounds known as primary carboxylic acid amides . These compounds comprise a primary carboxylic acid amide functional group, with the general structure RC(=O)NH2 .

Mode of Action

It is known that primary carboxylic acid amides, to which this compound belongs, can participate in a variety of biological reactions due to their functional group .

Biochemical Pathways

It’s known that amino acids, lipids, and other carbohydrates can be converted to various intermediates of glycolysis and the citric acid cycle, allowing them to slip into the cellular respiration pathway .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown

Result of Action

The specific molecular and cellular effects of this compound’s action are currently unknown . It’s known that primary carboxylic acid amides can participate in a variety of biological reactions due to their functional group .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . The compound’s stability and efficacy could potentially be influenced by factors such as pH, temperature, and the presence of other compounds.

生化分析

Biochemical Properties

The biochemical properties of 3-Propanamidopropanoic acid are yet to be fully elucidated. As an amino acid derivative, it may interact with enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s structure, particularly its amide and carboxylic acid functional groups .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues could involve specific transporters or binding proteins. Its localization or accumulation could be influenced by these interactions .

Subcellular Localization

Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propanamidopropanoic acid can be achieved through several methods. One common approach involves the reaction of 3-bromopropanoic acid with ammonia or an amine to form the corresponding amide. The reaction typically occurs under mild conditions, with the use of a solvent such as ethanol or water to facilitate the process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-nitropropanoic acid, followed by the hydrolysis of the resulting amide. This method allows for the efficient production of the compound on a larger scale, utilizing readily available starting materials and catalysts.

化学反应分析

Types of Reactions: 3-Propanamidopropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3-nitropropanoic acid using oxidizing agents such as potassium permanganate or nitric acid.

Reduction: Reduction of this compound can yield 3-aminopropanoic acid, typically using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The amide group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, nitric acid.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

Oxidation: 3-Nitropropanoic acid.

Reduction: 3-Aminopropanoic acid.

Substitution: Various substituted derivatives of this compound.

科学研究应用

3-Propanamidopropanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor to pharmaceuticals.

Industry: It is utilized in the production of polymers and other industrial chemicals, owing to its versatile reactivity.

相似化合物的比较

3-Aminopropanoic acid: Similar in structure but features an amino group instead of an amide group.

3-Nitropropanoic acid: An oxidized form of 3-Propanamidopropanoic acid with a nitro group.

3-Hydroxypropanoic acid: Contains a hydroxyl group instead of an amide group.

Uniqueness: this compound is unique due to its amide functional group, which imparts different reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications where the amide functionality is required.

生物活性

3-Propanamidopropanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Chemical Formula : C₅H₁₃NO₂

- Molecular Weight : 115.17 g/mol

This compound belongs to a class of propanoic acid derivatives, which are known for their diverse biological activities.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Anticancer Activity : Research indicates that derivatives of propanoic acid exhibit significant antiproliferative effects against various cancer cell lines, including HeLa cells. The mechanism involves the induction of apoptosis and inhibition of histone deacetylases (HDACs) .

- Immunomodulatory Effects : Propionic acid and its derivatives have shown immunosuppressive properties, which may be beneficial in conditions such as autoimmune diseases .

- Metabolic Regulation : Studies suggest that propionic acid can lower fatty acid content in the liver and plasma, potentially aiding in the management of obesity and type 2 diabetes by improving insulin sensitivity .

The mechanisms through which this compound exerts its biological effects include:

- Activation of G-Protein Coupled Receptors (GPCRs) : Propionic acid activates GPCRs such as GPR41 and GPR43, which play roles in metabolic regulation and inflammation .

- Inhibition of Histone Deacetylases : Several studies have demonstrated that propanoic acid derivatives can inhibit HDACs, leading to altered gene expression associated with cancer cell growth .

- Modulation of Inflammatory Pathways : By inhibiting NF-κB signaling, propionic acid helps reduce inflammatory responses, which is crucial in managing chronic inflammatory diseases .

Antiproliferative Activity

A study evaluated the antiproliferative effects of various propanoic acid derivatives on HeLa cells. The results indicated that compounds derived from propanoic acid exhibited IC50 values ranging from 0.69 to 11 μM, demonstrating potent activity compared to the standard drug doxorubicin (IC50 = 2.29 μM) .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | 0.69 | HeLa |

| Doxorubicin | 2.29 | HeLa |

Immunosuppressive Effects

In another investigation, the immunosuppressive effects of propionic acid were assessed in an autoimmune model. The findings suggested that increased levels of propionic acid led to a significant reduction in inflammatory markers and improved clinical outcomes in treated subjects .

属性

IUPAC Name |

3-(propanoylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-2-5(8)7-4-3-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMPYAFFIAMMKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。